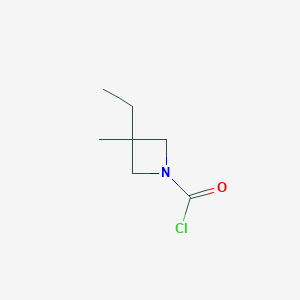

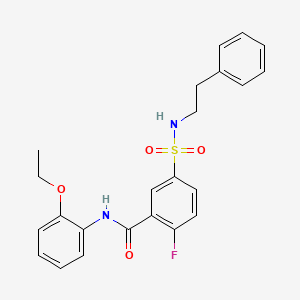

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether linkage, a nitro group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, could impart some degree of aromaticity to the molecule, which could influence its chemical reactivity . The nitro group is a strong electron-withdrawing group, which could also significantly affect the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the nature of its functional groups. For example, the imidazole ring could potentially undergo electrophilic substitution reactions, while the nitro group could be reduced to an amine . The thioether linkage could potentially be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by factors such as its molecular structure, the nature of its functional groups, and the presence of any intramolecular or intermolecular interactions .Applications De Recherche Scientifique

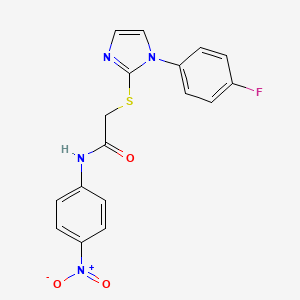

Anticancer Activity : A study by Abu-Melha (2021) focused on the synthesis and evaluation of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds. These compounds, including ones structurally similar to 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide, were evaluated for their cytotoxic activities against different cancer cell lines. The results showed powerful cytotoxic effects against breast cancer cells, indicating potential as anticancer agents (Abu-Melha, 2021).

Antimycobacterial Activity : Sathe et al. (2011) investigated the antimicrobial activity of various synthesized fluorinated benzothiazolo imidazole compounds, which are structurally related to the compound . The study highlighted the potential of these compounds in combating microbial infections, suggesting a broad spectrum of antimicrobial applications (Sathe, Jaychandran, Sreenivasa, Jagtap, 2011).

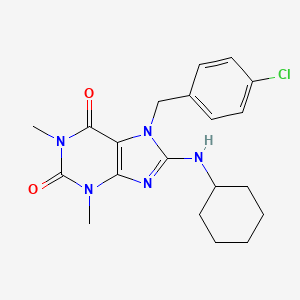

Anticonvulsant Activity : Aktürk et al. (2002) synthesized omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, including molecules structurally similar to the compound of interest. These were tested for anticonvulsant activity, with some showing promising results against seizures induced by maximal electroshock (Aktürk, Kılıç, Erol, Pabuccuoglu, 2002).

Inhibitory Activity Against Enzymes : In a study by Bedi et al. (1978), derivatives of p-nitrophenyl 2-deoxy-2-(thio-acetamido)-β-d-glucopyranoside, structurally similar to the compound , were synthesized. These compounds exhibited inhibitory activity against specific enzymes, highlighting their potential use in biochemical research and therapeutic applications (Bedi, Shah, Bahl, 1978).

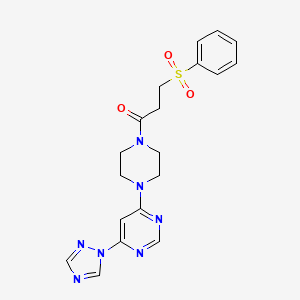

Anticancer Activities of Derivatives : Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, which demonstrated reasonable anticancer activity against various cancer types in a screening conducted by the National Cancer Institute (Duran, Demirayak, 2012).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment and adherence to safe laboratory practices .

Orientations Futures

The future directions for research on this compound could involve further studies to elucidate its chemical properties, potential applications, and mechanism of action. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to assess its activity in relevant biological systems .

Propriétés

IUPAC Name |

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O3S/c18-12-1-5-14(6-2-12)21-10-9-19-17(21)26-11-16(23)20-13-3-7-15(8-4-13)22(24)25/h1-10H,11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZNDOMEDCYZRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2534941.png)

![3-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2534942.png)

![(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one](/img/structure/B2534943.png)

![1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2534945.png)

![N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2534947.png)

![3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)

![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2534958.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide](/img/structure/B2534962.png)